(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound featuring a bromophenyl group, a trifluoromethyl-substituted pyridine, and an azetidinone ring
Mechanism of Action
Target of Action
Similar compounds have been found to target voltage-gated sodium channels, specificallyNav1.7 and Nav1.8 , which play a crucial role in the transmission of pain signals .
Biochemical Pathways
The compound likely affects the pain signaling pathway by blocking Nav1.7 and Nav1.8 channels . This blockade can inhibit the transmission of pain signals, leading to potential analgesic effects.
Pharmacokinetics
Similar compounds have been designed to beCNS-penetrant and have oral activity , suggesting good bioavailability .
Result of Action
The result of the compound’s action would likely be a reduction in pain perception, given its potential role as a Nav1.7 and Nav1.8 blocker . By inhibiting these channels, the compound could prevent the transmission of pain signals, leading to analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone typically involves multi-step organic reactions:
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Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized via a [2+2] cycloaddition reaction between an imine and a ketene. This step requires precise control of temperature and pressure to ensure the formation of the four-membered ring.
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Introduction of the Trifluoromethyl-Pyridine Group: : The trifluoromethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of a pyridine derivative with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.
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Coupling with the Bromophenyl Group: : The final step involves coupling the bromophenyl group with the azetidinone intermediate. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base, and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the brom
Properties
IUPAC Name |
(2-bromophenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3N2O2/c17-12-5-2-1-4-11(12)15(23)22-8-10(9-22)24-14-7-3-6-13(21-14)16(18,19)20/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLILKTEJWXJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2Br)OC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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